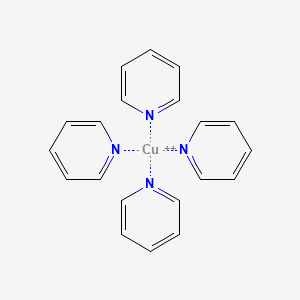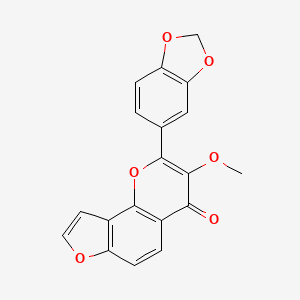
Pongapin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pongapin is a natural product found in Pongamia pinnata, Millettia, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Phytochemical Profile and Pharmacological Properties
Pongapin is identified as one of the key phytoconstituents in Pongamia pinnata, a plant known for its diverse medicinal applications. Extensive pharmacognostic descriptions and phytochemical analysis reveal the presence of flavonoid derivatives like pongapin in the plant. This comprehensive review underscores the pharmacological activities such as hypoglycemic, anti-dyslipidemic, antibacterial, anti-inflammatory, and anti-diarrheal activity associated with the phytoconstituents of Pongamia pinnata (Pandey et al., 2011).
Antitumor Activity
A study investigating the antitumor activity of pongapin, a furanoflavanoid derivative from Pongamia pinnata, demonstrated its effectiveness in inhibiting the growth of different cancer cell lines, particularly HeLa cells. Pongapin significantly increased intracellular reactive oxygen species (ROS) and induced G2/M arrest and apoptosis in these cells. These findings suggest pongapin's potential as a natural anticancer agent (Roy et al., 2019).
Treatment of Psoriasis
Pongapin, along with another furanoflavone, Karanjin, was studied for their role in the management of Psoriasis. Their nitric oxide-scavenging activity and molecular docking studies with receptors responsible for psoriasis indicate that these flavones could be effective in treating the disease without significant side effects (Ghosh & Tiwari, 2018).
Antioxidant Activity
A biflavonyloxymethane, along with pongapin, was isolated from the root bark of Pongamia pinnata. Both compounds demonstrated antioxidant activity, indicating their potential role in combating oxidative stress-related disorders (Ghosh et al., 2010).
Antibacterial and Antioxidant Properties
A study on the phytochemical analysis of Pongamia glabra vent, closely related to Pongamia pinnata, revealed the isolation of pongapin among other flavonoids. These compounds exhibited strong antibacterial activity against selected bacteria and fungi, and showed notable antioxidant performance (Ravisankar et al., 2022).
Eigenschaften
CAS-Nummer |
481-99-2 |
|---|---|
Produktname |
Pongapin |
Molekularformel |
C19H12O6 |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-5-yl)-3-methoxyfuro[2,3-h]chromen-4-one |
InChI |
InChI=1S/C19H12O6/c1-21-19-16(20)12-3-5-13-11(6-7-22-13)18(12)25-17(19)10-2-4-14-15(8-10)24-9-23-14/h2-8H,9H2,1H3 |
InChI-Schlüssel |
IGFBIJDAWSAJIF-UHFFFAOYSA-N |
SMILES |
COC1=C(OC2=C(C1=O)C=CC3=C2C=CO3)C4=CC5=C(C=C4)OCO5 |
Kanonische SMILES |
COC1=C(OC2=C(C1=O)C=CC3=C2C=CO3)C4=CC5=C(C=C4)OCO5 |
Andere CAS-Nummern |
481-99-2 |
Synonyme |
2-(1,3-benzodioxol-5-yl)-3-methoxy-4H-furo(2,3-h)chromen-4-one 4H-furo(2,3-h)-1-benzopyran-4-one, 2-(1,3-benzodioxol-5-yl)-3-methoxy- pongapin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



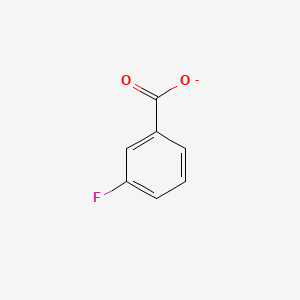
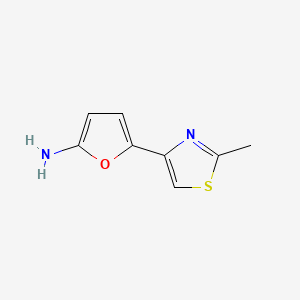

![Ethyl 4-(sec-butyl{[(3,4-dichlorophenyl)amino]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B1230330.png)

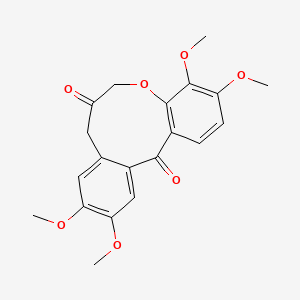
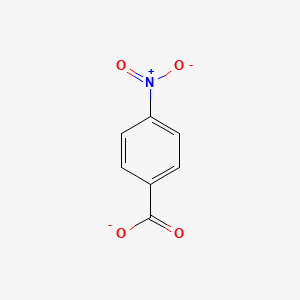
![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-3-methoxybenzamide](/img/structure/B1230337.png)
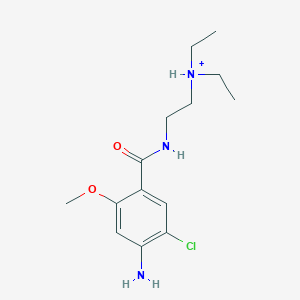
![1-[(2-Hydroxyphenyl)methylideneamino]-3-(pyridin-2-ylmethylideneamino)thiourea](/img/structure/B1230341.png)
![N-(3-chlorophenyl)-2-[4-oxo-2-phenylimino-3-(2-pyridinylmethyl)-5-thiazolidinyl]acetamide](/img/structure/B1230342.png)

